molecular formula C9H11BrMgO B056483 3-Methoxyphenethylmagnesium bromide CAS No. 125159-92-4

3-Methoxyphenethylmagnesium bromide

Cat. No.: B056483
CAS No.: 125159-92-4
M. Wt: 239.39 g/mol
InChI Key: BHGNGGUIYQBSSG-UHFFFAOYSA-M
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Description

3-Methoxyphenethylmagnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is characterized by the presence of a methoxy group attached to the phenyl ring and a magnesium bromide moiety. This compound is valuable in forming carbon-carbon bonds, making it a crucial reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyphenethylmagnesium bromide is typically synthesized via the Grignard reaction. The process involves the reaction of 3-methoxyphenethyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyphenethylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

    Coupling Reactions: It is used in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous THF, diethyl ether.

    Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reaction rates.

Major Products Formed:

    Alcohols: From reactions with carbonyl compounds.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

3-Methoxyphenethylmagnesium bromide has diverse applications in scientific research:

    Chemistry: It is widely used in organic synthesis to form carbon-carbon bonds, facilitating the creation of complex molecules.

    Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.

    Medicine: It is used in the development of drug intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-methoxyphenethylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide moiety stabilizes the intermediate species formed during the reaction, facilitating the overall process.

Molecular Targets and Pathways:

    Carbonyl Compounds: The primary targets are aldehydes, ketones, and esters.

    Reaction Pathways: The nucleophilic addition pathway is the most common, leading to the formation of alcohols.

Comparison with Similar Compounds

    Phenylmagnesium Bromide: Similar in structure but lacks the methoxy group.

    4-Methoxyphenylmagnesium Bromide: Similar but with the methoxy group in the para position.

    2-Methoxyphenylmagnesium Bromide: Similar but with the methoxy group in the ortho position.

Uniqueness: 3-Methoxyphenethylmagnesium bromide is unique due to the presence of the methoxy group in the meta position, which can influence the reactivity and selectivity of the compound in various reactions. This positional difference can lead to distinct reaction outcomes compared to its ortho and para counterparts.

Properties

IUPAC Name

magnesium;1-ethyl-3-methoxybenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.BrH.Mg/c1-3-8-5-4-6-9(7-8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGNGGUIYQBSSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C[CH2-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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